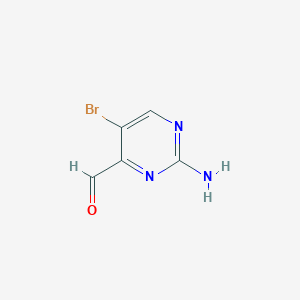

2-Amino-5-bromopyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrN3O |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

2-amino-5-bromopyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H,(H2,7,8,9) |

InChI Key |

OAUFXQLUEQSMJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C=O)Br |

Origin of Product |

United States |

Contextualization Within Pyrimidine Chemistry and Heterocyclic Synthesis

Pyrimidine (B1678525), a foundational heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, is a cornerstone of heterocyclic chemistry. The synthesis of pyrimidine derivatives is a well-established field, driven by their wide-ranging applications. The construction of a multi-functionalized pyrimidine like 2-Amino-5-bromopyrimidine-4-carbaldehyde involves strategic synthetic planning.

A plausible synthetic approach to this molecule could involve a two-step process starting from a more basic pyrimidine structure.

Formylation : One common method for introducing a carbaldehyde group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction. jk-sci.comijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate the ring. jk-sci.comchemistrysteps.comwikipedia.org Starting with 2-aminopyrimidine (B69317), this reaction could potentially yield 2-aminopyrimidine-4-carbaldehyde (B69428), although regioselectivity would be a critical factor to control.

Bromination : The subsequent introduction of a bromine atom at the 5-position could be achieved through electrophilic bromination. A common reagent for the bromination of activated rings is N-Bromosuccinimide (NBS). chemicalbook.com For instance, the synthesis of 2-Amino-5-bromopyrimidine (B17363) from 2-aminopyrimidine using NBS in acetonitrile (B52724) has been reported with high yield. chemicalbook.com Applying a similar methodology to 2-aminopyrimidine-4-carbaldehyde could yield the final target compound.

Alternatively, one might start with 2-Amino-5-bromopyrimidine and attempt to introduce the carbaldehyde group at the 4-position, though formylation of this substrate may be more challenging due to the existing substituents.

Strategic Importance of Pyrimidine Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The pyrimidine (B1678525) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation is due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs. nih.govnih.gov The ability of the pyrimidine ring's nitrogen atoms to participate in hydrogen bonding allows molecules containing this scaffold to interact effectively with biological targets such as enzymes and receptors. nih.govmdpi.com

The strategic importance of 2-Amino-5-bromopyrimidine-4-carbaldehyde lies in the synthetic versatility endowed by its three distinct functional groups. Each group serves as a handle for specific chemical transformations, making the molecule a valuable intermediate for generating diverse molecular libraries.

Table of Functional Group Reactivity and Potential

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Carbaldehyde | C4 | Condensation, Wittig reaction, Reductive amination, Oxidation | Fused heterocycles, Alkenes, Substituted amines, Carboxylic acids |

| Bromine | C5 | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination | Aryl-substituted pyrimidines, Alkynyl-substituted pyrimidines, Amino-substituted pyrimidines |

| Amino | C2 | Acylation, Sulfonylation, Diazotization, Cyclization | Amides, Sulfonamides, Halogenated pyrimidines, Fused heterocyclic systems (e.g., purines) |

This trifunctional nature allows for a diversity-oriented synthesis approach, where a single starting material can be elaborated into a wide range of complex products for screening in drug discovery programs. researchgate.net

Research Impetus and Scope of 2 Amino 5 Bromopyrimidine 4 Carbaldehyde Studies

Precursor Synthesis and Intermediate Derivatization Strategies

The efficient construction of the target molecule relies heavily on the strategic preparation of key intermediates, namely halogenated 2-aminopyrimidines and pyrimidine (B1678525) carbaldehydes.

Halogenated pyrimidines are crucial building blocks in organic synthesis, serving as versatile precursors for more complex molecules. The introduction of a halogen atom, such as bromine, onto the 2-aminopyrimidine (B69317) scaffold is a key step.

One direct method for the synthesis of 2-Amino-5-bromopyrimidine involves the reaction of 2-aminopyrimidine with N-bromosuccinimide (NBS) in acetonitrile (B52724). chemicalbook.com This reaction is typically performed under ice-cooling and then stirred at room temperature in the dark to achieve a high yield of the desired product. chemicalbook.com

A more general approach for the halogenation of 2-aminopyrimidines involves conducting the reaction in the presence of specific metal salts. google.com This process improves upon direct halogenation in aqueous solutions by adding carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium, barium, or magnesium. google.com For instance, the bromination of 2-aminopyrimidine can be advantageously carried out in an aqueous solution containing a substance like calcium carbonate before the addition of bromine. google.com Halogenated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, are themselves valuable starting materials for synthesizing a variety of derivatives through nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com

Table 1: Synthesis of Halogenated 2-Aminopyrimidine Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | Ice-cooling, then room temperature, dark | 2-Amino-5-bromopyrimidine | 97% | chemicalbook.com |

The synthesis of pyrimidine carbaldehydes is a critical step toward the final target compound. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto an activated pyrimidine ring. mdpi.com For example, 2-amino-4,6-dihydroxypyrimidine (B16511) can be formylated using the Vilsmeier-Haack reagent to produce 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com This reaction simultaneously introduces the aldehyde function and converts the hydroxyl groups to chlorides, providing a reactive intermediate for further modification. mdpi.com

Similarly, the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com The choice of solvent (such as DMF or dichloroethane) can be optimized for this transformation. mdpi.com These pyrimidine carbaldehyde precursors are valuable intermediates due to the reactivity of the aldehyde group, which allows for the construction of more complex structures. ijpcbs.com

Direct and Indirect Formylation Approaches

The introduction of the carbaldehyde group onto the pyrimidine ring can be achieved through several methods, with the Vilsmeier-Haack reaction being a prominent direct approach. Indirect methods involving metallation followed by quenching with a formylating agent provide an alternative route.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com This electrophilic species reacts with the activated heterocyclic ring to introduce a formyl group after hydrolysis. chemistrysteps.com

This method has been successfully applied to various pyrimidine derivatives. For instance, the formylation of 2-amino-4,6-dihydroxypyrimidine is a key step in synthesizing 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, the chlorinated analogue of the target compound's precursor. mdpi.com The reaction is also effective for other activated pyrimidines, such as 2-methylpyrimidine-4,6-diol and 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, demonstrating its utility in functionalizing the pyrimidine core. mdpi.comresearchgate.net The Vilsmeier reagent is considered a mild and efficient choice for introducing a formyl group into heterocyclic systems. mdpi.comijpcbs.com

Table 2: Vilsmeier-Haack Formylation of Pyrimidine Derivatives

| Substrate | Vilsmeier Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ / DMF | Not specified | Not specified | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | mdpi.com |

| 2-Methylpyrimidine-4,6-diol | POCl₃ / DMF | DMF | 80 °C, 5 h | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |

An alternative strategy for introducing a formyl group involves a halogen-metal exchange followed by quenching with a formylating agent. This indirect method is particularly useful for substrates that are not sufficiently activated for direct electrophilic formylation. The process typically begins with a halogenated pyrimidine, such as a bromopyrimidine derivative.

This approach has been demonstrated in the metallation of 2,4-Dialkoxy-5-bromopyrimidine. acs.org The bromine atom directs the metallation, and the resulting organometallic intermediate is then reacted with dimethylformamide (DMF) to yield the corresponding pyrimidine-4-carboxaldehyde. acs.org Similarly, organometallic intermediates derived from halogen-metal exchanges of other halogenated condensed pyrimidines, like 4-iodothieno[2,3-d]pyrimidine, can be reacted with aldehydes. nih.gov This highlights the general principle of using a halogen as a handle to generate a nucleophilic carbon center on the pyrimidine ring, which can then be functionalized.

While not a direct formylation method, electrocatalytic carboxylation of halogenated compounds represents an analogous pathway for forming a new carbon-carbon bond at the position of a halogen atom. This technique is a promising green chemistry approach for utilizing carbon dioxide (CO₂) as a C1 feedstock. researchgate.net

The process involves the use of an electrocatalyst, such as mesoporous silver materials, to facilitate the carboxylation of halogenated compounds. nih.govdntb.gov.ua These materials, with their high surface area and defined porous structure, have shown high performance in converting halogenated substrates into their corresponding carboxylic acids with good yields. nih.govdntb.gov.ua This method provides a conceptual parallel to formylation, as it involves the functionalization of a carbon-halogen bond to introduce a one-carbon functional group (a carboxyl group, -COOH). While further steps would be required to reduce the carboxylic acid to an aldehyde, the initial electrocatalytic C-C bond formation on a halogenated heterocycle is a relevant analogous transformation.

Advanced Synthetic Strategies and Reaction Optimization

The construction of polysubstituted pyrimidines often requires precise control over the introduction of various functional groups onto the heterocyclic core. Advanced synthetic strategies aim to streamline these processes, enhance yields, and control regioselectivity, thereby avoiding tedious protection-deprotection steps and complex purification procedures.

One-pot multi-step syntheses represent an efficient and environmentally benign approach to complex molecules by combining several reaction steps in a single reaction vessel without the isolation of intermediates. This strategy is highly valuable for the synthesis of functionalized pyrimidines. While a specific one-pot synthesis for this compound is not extensively documented, analogous multi-component reactions (MCRs) for similar pyrimidine scaffolds provide a conceptual framework.

A plausible one-pot approach could involve the condensation of a three-carbon building block with an amidine derivative. For instance, a Biginelli-type reaction, a well-known MCR for pyrimidine synthesis, could be adapted. Although the direct assembly of this compound in a single step is challenging due to the reactivity of the aldehyde group, a sequential one-pot process could be envisioned. This might involve the initial formation of a 2-aminopyrimidine core, followed by sequential in-situ bromination and formylation.

Table 1: Hypothetical One-Pot Synthesis Parameters for Functionalized Pyrimidines

| Parameter | Condition | Rationale |

| Starting Materials | β-dicarbonyl compound, Guanidine, Aldehyde | Common precursors for pyrimidine ring formation. |

| Catalyst | Lewis or Brønsted acid | To facilitate condensation and cyclization steps. |

| Solvent | Ethanol, Acetonitrile, or solvent-free | To accommodate different reaction steps and for greener chemistry. |

| Temperature | Room temperature to reflux | To control reaction rates and selectivity. |

| Workup | Simple filtration or extraction | A key feature of efficient one-pot methodologies. |

Regioselective synthesis is crucial for the unambiguous preparation of specifically substituted pyrimidines like this compound. This involves the controlled introduction of substituents at specific positions of the pyrimidine ring. A likely multi-step regioselective route would involve the sequential functionalization of a simpler pyrimidine precursor.

A feasible synthetic pathway can start from the commercially available 2-aminopyrimidine. The first step would be the regioselective bromination at the C5 position. The amino group at C2 is an activating group and directs electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a common and effective reagent for this transformation, often proceeding in high yield. chemicalbook.com

The subsequent step would be the introduction of the carbaldehyde group at the C4 position. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems. ijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent would preferentially attack the electron-rich C4 position of the 2-amino-5-bromopyrimidine intermediate.

Table 2: Regioselective Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Bromination | 2-aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile, Room Temp, dark | 2-Amino-5-bromopyrimidine | ~97% | chemicalbook.com |

| 2 | Formylation | 2-Amino-5-bromopyrimidine, POCl₃, DMF, Heat | This compound | Variable | ijpcbs.comorganic-chemistry.org |

This regioselective approach ensures the precise placement of the bromo and carbaldehyde functionalities, which is often difficult to achieve in a one-pot cyclization reaction where issues with competing side reactions and isomeric products can arise. The optimization of the Vilsmeier-Haack step would be critical to maximize the yield and prevent potential side reactions, such as chlorination of the pyrimidine ring.

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the C4 position of the pyrimidine ring is a primary site for electrophilic attack and is involved in a variety of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic effects of the heterocyclic ring system.

Condensation Reactions and Imine Formation

The reaction of an aldehyde or ketone with a primary amine is a classic example of a condensation reaction, which proceeds through a nucleophilic addition followed by the elimination of a water molecule to form an imine. masterorganicchemistry.comorganic-chemistry.org This transformation is typically reversible and catalyzed by acid. libretexts.org

The mechanism for imine formation involves several key steps:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.orglibretexts.org

This general mechanism is applicable to this compound. For instance, its reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. Covalent catalysis through imine linkage formation is a critical process in the function of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in many enzymatic reactions. nih.gov

Another significant condensation reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form a chalcone (B49325) or, more broadly, an α,β-unsaturated ketone. A similar compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, has been shown to undergo Claisen-Schmidt condensation with acetophenone (B1666503) under basic conditions to produce pyrimidine-based chalcones. mdpi.comresearchgate.net This suggests that this compound could similarly react with enolizable ketones to form analogous chalcone derivatives.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.com The carbonyl carbon is sp² hybridized and electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³. libretexts.org Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.org

The general mechanism for nucleophilic addition to the carbaldehyde moiety of this compound can be summarized as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

The alkoxide intermediate is protonated by an acid source to give the final alcohol product.

The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org A variety of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium), cyanide ions, and amines. masterorganicchemistry.comlibretexts.org The initial step in imine formation is, in fact, the nucleophilic addition of an amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org

| Nucleophile Type | Example | Product Type | Reaction Condition |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether, followed by acidic workup |

| Cyanide | HCN / CN⁻ | Cyanohydrin | Basic or neutral conditions libretexts.org |

| Amines | Primary Amine (R-NH₂) | Carbinolamine (intermediate) | Acid or base catalysis |

| Alcohols | R-OH | Hemiacetal | Acid catalysis libretexts.org |

Derivatization to Oxime and Other Functional Groups

The carbaldehyde functional group can be readily converted into other functional groups through derivatization reactions. These reactions are often used for the purification and characterization of aldehydes and ketones. libretexts.org A common example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction follows the same general mechanism as imine formation. libretexts.org

Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazones or 2,4-dinitrophenylhydrazones (2,4-DNPs). libretexts.org These derivatives are often highly crystalline solids with sharp melting points, which facilitates the identification of the parent carbonyl compound. libretexts.org

| Reagent | Derivative Formed | General Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | R-CH=NOH |

| Hydrazine (H₂N-NH₂) | Hydrazone | R-CH=NNH₂ |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | R-CH=NNH-C₆H₃(NO₂)₂ |

| Semicarbazide (H₂N-NH-CO-NH₂) | Semicarbazone | R-CH=NNH-CO-NH₂ |

Reactivity of the Amino Group

The 2-amino group on the pyrimidine ring exhibits its own characteristic reactivity, primarily acting as a hydrogen bond donor and a weak nucleophile. Its properties are significantly modulated by the electron-withdrawing nature of the pyrimidine ring.

Hydrogen Bonding Interactions

The 2-aminopyrimidine scaffold is well-known for its ability to form robust hydrogen-bonding networks. The amino group possesses two donor protons (N-H), while the ring nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of strong, directional intermolecular hydrogen bonds. For example, 2-aminopyrimidine derivatives often form dimeric structures in the solid state through complementary N-H···N hydrogen bonds.

In the case of this compound, several hydrogen bonding motifs are possible. The amino group can donate hydrogen bonds to the nitrogen atoms of a neighboring pyrimidine ring or to the oxygen atom of the carbaldehyde group. These interactions can play a crucial role in the crystal packing of the molecule and influence its physical properties. The combination of the 2-amino-5-bromo-pyrimidine ligand with copper(II) and bromide ions can lead to the formation of metal-organic frameworks (MOFs) with zeolite-like topologies, where the nitrogen atoms of the pyrimidine ring coordinate to the metal center. researchgate.net

Nucleophilic Reactions

The 2-aminopyrimidine moiety is generally considered a poor nucleophile. researchgate.net The electron-withdrawing effect of the two ring nitrogen atoms deactivates the exocyclic amino group, reducing its electron density and nucleophilicity compared to anilines. researchgate.net The acidity of the amino group in aminopyrimidines is increased due to the electronic effects exerted by the ring nitrogen atoms. researchgate.net

Despite this reduced reactivity, the amino group can undergo nucleophilic reactions under certain conditions. For instance, N-acylation can be achieved, although sometimes side reactions like N,N-diacylation may occur. researchgate.net The low nucleophilicity of the primary amine in some aminopyrimidines can render them unreactive in certain reactions. researchgate.net

Diazotization Reactions (for related bromopyrimidines)

The amino group on the pyrimidine ring can potentially undergo diazotization, a process that converts a primary aromatic amine into a diazonium salt. This reaction is typically initiated by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. nih.govrsc.org

While direct experimental data on the diazotization of this compound is not extensively documented in readily available literature, the behavior of related aminopyrimidines and other heteroaromatic amines suggests that this reaction is feasible. The general mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, attacking the amino group to form an N-nitrosamine. wikipedia.org Subsequent tautomerization and dehydration lead to the formation of the diazonium cation. wikipedia.org

For related aminopyridines, diazotization is a known process used to introduce other functional groups onto the ring. rsc.org Once formed, the pyrimidine diazonium salt can undergo nucleophilic substitution with loss of nitrogen gas (N₂), a thermodynamically favorable process. This allows for the introduction of various nucleophiles. For instance, treatment with copper(I) halides (CuCl, CuBr) can replace the diazonium group with the corresponding halogen. nih.govrsc.org Similarly, copper(I) cyanide can be used to install a cyano group. These transformations provide a synthetic route to pyrimidine derivatives that might not be accessible through direct substitution methods.

It is important to note that the stability and reactivity of heteroaromatic diazonium salts can differ from their purely aromatic counterparts. The reaction conditions, such as temperature and the nature of the acid used, must be carefully controlled to prevent unwanted side reactions, including decomposition or the formation of phenolic byproducts if water is present. rsc.orgresearchgate.net

Reactivity of the Bromine Atom

The bromine atom at the C5 position of the pyrimidine ring is a key site for functionalization. Its reactivity is significantly influenced by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to various substitution reactions.

The bromine atom on this compound is activated towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. acs.org This stabilization is a crucial factor for the SNAr mechanism to proceed. The presence of the additional electron-withdrawing carbaldehyde group at the C4 position is expected to further enhance the electrophilicity of the C5 position, making it more susceptible to nucleophilic attack.

The SNAr mechanism involves two main steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group (in this case, the bromide ion). chemistrysteps.com Halogenated pyrimidines are known to readily participate in SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netrsc.org For instance, studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that it undergoes amination and solvolysis via the SNAr pathway. researchgate.net It has also been noted that 2-chloropyrimidine (B141910) is significantly more reactive towards nucleophiles than 2-chloropyridine, highlighting the activating effect of the second nitrogen atom in the pyrimidine ring. rsc.org

Table 1: Comparison of SNAr Reactivity in Heterocycles

| Compound | Relative Reactivity towards Nucleophiles | Activating Factors |

|---|---|---|

| 2-Chloropyrimidine | High | Two ring nitrogen atoms |

| 2-Chloropyridine | Low (approx. 10⁸ times less than 2-chloropyrimidine) | One ring nitrogen atom |

This reactivity allows for the synthesis of a wide range of C5-substituted pyrimidine derivatives. The reaction with various amines, for example, can be used to construct libraries of compounds with potential biological activity.

The carbon-bromine bond at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to 5-bromopyrimidines. rsc.orgnih.gov For this compound, a Suzuki coupling would allow for the introduction of a variety of aryl or vinyl substituents at the C5 position. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules.

Stille Coupling: The Stille reaction couples the bromopyrimidine with an organotin compound (organostannane) using a palladium catalyst. nih.govnewworldencyclopedia.org This reaction is also very versatile with respect to the coupling partners. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. newworldencyclopedia.org

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. acs.orgnih.gov While often used to form C-N or C-O bonds where the aryl component comes from the boronic acid, related Ullmann-type reactions (see below) are more common for coupling amines directly to aryl halides.

Ullmann Reaction: The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with an alcohol, amine, or thiol. acs.org This method is particularly useful for forming C-N and C-O bonds. For example, an Ullmann-type reaction has been reported between an amide and 2-bromopyrimidine, indicating its applicability to pyrimidine systems. wikipedia.org The reaction of 2-amino-5-bromopyridine (B118841) with various amines under Ullmann conditions has also been demonstrated. wikipedia.org This suggests that the C5-bromo position of this compound could be functionalized with various N- and O-nucleophiles via this method.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | C-C | Palladium | Mild conditions, functional group tolerance |

| Stille | Organostannane (e.g., R-SnBu₃) | C-C | Palladium | Stable reagents, but toxic |

| Chan-Lam | Boronic acid + Amine/Alcohol | C-N / C-O | Copper | Forms C-heteroatom bonds |

In addition to direct substitution, the bromine atom can potentially be displaced through an elimination-addition mechanism. This pathway involves the formation of a highly reactive aryne (or in this case, a "pyrimidyne") intermediate. The reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, which abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. wikipedia.org Subsequent elimination of the bromide ion generates the pyrimidyne.

This mechanism is generally less common than SNAr for electron-deficient heterocycles but can occur under specific, strongly basic conditions. youtube.com

Pyrimidine Ring System Reactivity and Functionalization

Beyond the reactions at the substituent positions, the pyrimidine ring itself possesses sites for further functionalization.

Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic and heteroaromatic rings without the need for pre-installed leaving groups. nih.gov This approach offers a more atom-economical and efficient synthetic route. For pyrimidine systems, C-H activation can be challenging due to the inherent electron deficiency of the ring, which makes the C-H bonds less reactive towards certain catalytic systems. However, recent advances have demonstrated the feasibility of such transformations.

Palladium-catalyzed C-H functionalization is a prominent method in this area. rsc.org Research has shown that the C5-position of N-(alkyl)pyrimidin-2-amines can be selectively arylated and olefinated through a palladium-catalyzed process. rsc.org This is particularly relevant to this compound, as it suggests that if the C5 position were unsubstituted (i.e., a C-H bond instead of C-Br), it would be a prime target for this type of functionalization. In the case of the bromo-substituted compound, this reactivity highlights the potential for sequential functionalization: first, a reaction at the C-Br bond, followed by a potential C-H activation at another site on the ring, or vice versa if the bromine is introduced later in the synthetic sequence.

Furthermore, metal-free C-H borylation of 2-pyrimidylanilines has been reported, where the pyrimidine ring acts as a directing group for the ortho-C-H borylation of the aniline (B41778) ring. rsc.org While this example involves functionalization of a substituent, it underscores the ability of the pyrimidine moiety to coordinate with reagents and direct reactivity, a principle that can be harnessed for the functionalization of the pyrimidine ring itself.

Influence of Substituents on Ring Reactivity

The chemical reactivity of the pyrimidine ring in this compound is fundamentally governed by the electronic properties of its constituent substituents: the 2-amino group, the 4-carbaldehyde group, and the 5-bromo group. The interplay of these groups dictates the electron density of the heterocyclic ring and, consequently, its susceptibility to electrophilic or nucleophilic attack.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the presence of two electron-withdrawing groups: the bromo group at the C5 position and the carbaldehyde group at the C4 position. Both of these substituents decrease the electron density of the ring through inductive and resonance effects, rendering the molecule generally unreactive towards electrophilic aromatic substitution.

Conversely, the 2-amino group acts as a powerful electron-donating group. Through its positive mesomeric effect, it increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. This electron-donating nature counteracts the deactivating effects of the bromo and carbaldehyde substituents to some extent.

The primary mode of reactivity for this substituted pyrimidine is nucleophilic aromatic substitution (SNAr). mdpi.com The electron-deficient nature of the ring, exacerbated by the electron-withdrawing substituents, makes it a suitable substrate for attack by nucleophiles. The halogen atom at the C5 position is a potential leaving group in such reactions. Research on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrates that halogen substituents on the pyrimidine ring can be displaced by various nucleophiles, including amines and alkoxides. mdpi.com In these reactions, the amino group at C2 helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. mdpi.comlibretexts.org

The introduction of additional substituents at the vacant C6 position would further modulate the ring's reactivity. The nature of this new substituent would either enhance or diminish the ring's susceptibility to nucleophilic attack.

Interactive Data Table: Predicted Influence of a C6-Substituent on the Reactivity of this compound

| Substituent at C6 | Electronic Effect | Predicted Impact on Ring Reactivity (towards Nucleophiles) | Rationale |

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Significant Activation | Further decreases electron density of the ring, making it more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate. |

| Cyano (-CN) | Strongly Electron-Withdrawing | Significant Activation | Decreases electron density through induction and resonance, strongly favoring nucleophilic attack. |

| Methoxy (-OCH₃) | Electron-Donating | Deactivation | Increases electron density on the ring through resonance, making it less favorable for a nucleophile to attack. |

| Methyl (-CH₃) | Weakly Electron-Donating | Minor Deactivation | Slightly increases electron density through induction, leading to a small decrease in reactivity towards nucleophiles. |

| Hydroxyl (-OH) | Electron-Donating | Deactivation | Increases the electron density of the ring, thus reducing its electrophilicity and reactivity towards nucleophiles. |

Derivatives and Analogues of 2 Amino 5 Bromopyrimidine 4 Carbaldehyde

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For derivatives of 2-Amino-5-bromopyrimidine-4-carbaldehyde, these studies focus on systematically altering substituents to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

The 2-aminopyrimidine (B69317) motif is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions with biological targets. nih.govijpsjournal.com The substituents at the bromo, amino, and aldehyde positions play critical roles in defining the activity and selectivity of the resulting compounds.

Amino Group: The 2-amino group is a crucial hydrogen bond donor. In kinase inhibitors, this group often forms a bidentate hydrogen bond interaction with the hinge region of the ATP-binding pocket, a common feature for this class of drugs. biorxiv.org Modifications to this group can significantly impact binding affinity.

Bromo Group: The bromine atom at the C5 position serves as a key handle for introducing a wide variety of substituents via cross-coupling reactions. Replacing the bromine with different aryl or alkyl groups allows for the exploration of hydrophobic pockets within a target's binding site, which can dramatically influence both potency and selectivity. biorxiv.org

Aldehyde Group: The carbaldehyde group at C4 is an electron-withdrawing group and a versatile synthetic intermediate. It can be modified to introduce different functionalities that can interact with other regions of a target protein or modulate the electronic properties of the pyrimidine (B1678525) ring. For instance, conversion to an oxime can introduce new hydrogen bonding capabilities. nih.gov

Arylamino and Hydrophobic Groups: The introduction of arylamino moieties, often at the C2 or C4 positions (after displacing a leaving group), and other hydrophobic groups can lead to enhanced interactions with specific sub-pockets of a target, thereby increasing selectivity. For example, in the development of kinase inhibitors, hydrophobic groups can be optimized to fit into the "back pocket" of the ATP-binding site, a strategy that has led to highly potent and selective inhibitors. biorxiv.org

Methylthio Group: While not present in the parent compound, the introduction of groups like methylthio can serve as a precursor for further functionalization. Oxidation to a methylsulfonyl group creates an excellent leaving group, allowing for nucleophilic substitution to introduce a diverse range of amino substituents, further expanding the chemical space for SAR studies. researchgate.net

The following table summarizes the general role of key substituents in modulating the activity of 2-aminopyrimidine derivatives.

| Substituent/Position | General Role in SAR | Potential Impact on Activity/Selectivity |

| 2-Amino Group | Hydrogen bond donor | Essential for hinge-binding in kinases; modifications can alter binding affinity. |

| 5-Bromo Position | Synthetic handle | Allows introduction of diverse groups via cross-coupling to probe hydrophobic pockets. |

| 4-Carbaldehyde Group | Synthetic intermediate | Can be converted to other functional groups to form additional interactions. |

| Arylamino Groups | Hydrophobic interaction | Can occupy specific sub-pockets to enhance potency and selectivity. |

| Hydrophobic Groups | Space-filling/van der Waals | Crucial for interacting with hydrophobic regions of the binding site. |

| Methylthio/Sulfonyl | Leaving group precursor | Enables nucleophilic substitution to introduce diverse amine functionalities. researchgate.net |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 2-aminopyrimidine-based inhibitors, particularly those targeting kinases, a well-defined pharmacophore has emerged from numerous studies. nih.govnih.gov

The essential features typically include:

Hydrogen Bond Donor: The exocyclic 2-amino group is a critical hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor: One or both of the pyrimidine ring nitrogen atoms (N1 and N3) act as hydrogen bond acceptors. researchgate.net

Hydrophobic/Aromatic Regions: These features are often fulfilled by substituents introduced at the C4, C5, or C6 positions, which occupy hydrophobic pockets in the target protein. nih.gov

The combination of the hydrogen bond donor and acceptor features from the 2-aminopyrimidine core allows for the characteristic "hinge-binding" interaction observed in many kinase inhibitors. biorxiv.org The specific arrangement and nature of the hydrophobic groups branching off this core are then tailored to achieve selectivity for the desired target.

Synthesis of Substituted Derivatives

The synthetic versatility of this compound allows for the targeted modification of its functional groups to generate libraries of compounds for SAR studies.

The aldehyde functionality is readily transformed into a variety of other groups. For instance, it can undergo condensation reactions. A notable example is the Claisen-Schmidt condensation with ketones, such as acetophenone (B1666503), under basic conditions to form pyrimidine-based chalcones. mdpi.com Additionally, the aldehyde can react with hydroxylamine (B1172632) derivatives to form oximes, which has been a successful strategy in developing potent VEGFR-2 inhibitors. nih.gov

Direct modification of the 2-amino group can be challenging, but derivatization is possible. More commonly, SAR at this position is explored by synthesizing analogues with different amino substituents from a suitable precursor. For example, a 2-chloropyrimidine (B141910) or a 2-methylsulfonylpyrimidine can undergo nucleophilic aromatic substitution with a wide range of primary or secondary amines to yield diverse 2-substituted aminopyrimidine derivatives. researchgate.netmdpi.com

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki cross-coupling reaction is frequently employed, reacting the 5-bromopyrimidine (B23866) derivative with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This reaction typically uses a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the coupling, enabling the introduction of a vast array of substituents at this position. mdpi.comrsc.org

Ring System Modifications and Annulations (e.g., pyrano[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines)

The strategic positioning of amino and carbaldehyde functionalities at adjacent positions in this compound offers a versatile platform for the construction of various fused heterocyclic systems. These annulation reactions are pivotal in expanding the chemical space of pyrimidine-based compounds, leading to the formation of bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyrimidine ring, further influenced by the bromine substituent, activates the aldehyde group for nucleophilic attack, while the amino group can participate in cyclization cascades.

Synthesis of Pyrano[2,3-d]pyrimidines

The synthesis of pyrano[2,3-d]pyrimidines from this compound can be achieved through condensation reactions with active methylene (B1212753) compounds. This transformation typically proceeds via an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by an intramolecular Michael addition of the 2-amino group to the newly formed electron-deficient double bond, and subsequent cyclization to yield the pyran ring fused to the pyrimidine core. nih.gov

A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of substituted pyrano[2,3-d]pyrimidines. The reaction is often catalyzed by a base, such as piperidine, triethylamine, or sodium ethoxide, which facilitates the deprotonation of the active methylene compound.

Table 1: Proposed Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

| Reagent (Active Methylene Compound) | Proposed Product |

| Malononitrile | 7-Amino-5-bromo-6-cyanopyrano[2,3-d]pyrimidine |

| Ethyl cyanoacetate | 5-Bromo-6-cyano-7-oxopyrano[2,3-d]pyrimidine |

| Diethyl malonate | 5-Bromo-6-ethoxycarbonyl-7-oxopyrano[2,3-d]pyrimidine |

The general reaction scheme is as follows:

This compound reacts with an active methylene compound (e.g., malononitrile) in the presence of a base to yield a 7-amino-5-bromo-6-cyanopyrano[2,3-d]pyrimidine derivative.

Detailed research on analogous systems has demonstrated that multicomponent reactions involving an aldehyde, an active methylene compound, and a pyrimidine derivative (like barbituric acid) are highly effective in constructing the pyrano[2,3-d]pyrimidine scaffold. nih.govsemanticscholar.orgorientjchem.org These established methodologies provide a strong basis for the proposed synthetic routes for this compound.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The construction of the pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurines, from this compound can be envisioned through several synthetic strategies. One common approach involves a reaction sequence where the aldehyde and amino groups participate in the formation of the fused pyrrole (B145914) ring.

A plausible route is the reaction with reagents that can provide the remaining two carbons of the pyrrole ring. For instance, a reaction with a compound containing an activated methylene group adjacent to a leaving group or a group capable of being transformed into a leaving group can lead to the desired annulation.

Another established method for the synthesis of pyrrolo[2,3-d]pyrimidines involves the cyclization of an intermediate formed from an ortho-aminoaldehyde. researchgate.net While direct literature for the bromo-substituted starting material is scarce, the general reactivity of 2-aminopyrimidine-4-carbaldehydes supports the feasibility of such transformations. semanticscholar.org

Table 2: Proposed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Reagent | Proposed Intermediate | Proposed Product |

| Tosylmethyl isocyanide (TosMIC) | Schiff base intermediate | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine |

| Ethyl isocyanoacetate | Imine intermediate followed by cyclization | 6-Carbethoxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidine |

The synthesis of pyrrolo[2,3-d]pyrimidines often involves multi-step sequences or one-pot multicomponent reactions. scielo.org.mx For example, the reaction of a related 4-aminopyrimidine (B60600) with various reagents has been shown to yield the fused pyrrole ring. researchgate.net The development of novel synthetic methods for pyrrolo[2,3-d]pyrimidine derivatives is an active area of research, with applications in the discovery of bioactive molecules. nih.govnih.gov

Spectroscopic and Structural Elucidation of 2 Amino 5 Bromopyrimidine 4 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

To determine the molecular structure and properties of 2-Amino-5-bromopyrimidine-4-carbaldehyde, a suite of spectroscopic methods would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

¹H NMR spectroscopy would be crucial for identifying the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aldehyde proton (-CHO), the aromatic proton on the pyrimidine (B1678525) ring, and the protons of the amino group (-NH₂). The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the pyrimidine ring. For instance, the aldehyde proton would likely appear as a singlet in the downfield region (typically δ 9-10 ppm). The position of the single ring proton would be influenced by the adjacent bromo and carbaldehyde groups. The amino protons would likely present as a broad singlet.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands would be expected. Key absorptions would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹), and C-H stretching for the aldehyde proton (around 2720 and 2820 cm⁻¹). Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugation of the pyrimidine ring with the amino and carbaldehyde groups would influence the wavelength of maximum absorption (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns observed in the spectrum would provide further structural information.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyrimidine ring and the C-Br bond.

Crystallographic Analysis and Solid-State Structure

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography would be the definitive technique. A single-crystal X-ray diffraction study of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and aldehyde groups. This analysis would provide an unambiguous confirmation of the molecular structure. A study on the related compound 2-amino-5-bromopyrimidine (B17363) has shown its potential to be studied via its crystal structure.

Single Crystal X-ray Diffraction (XRD)

For the related compound, 2-amino-5-bromopyridine (B118841), crystallographic analysis reveals its solid-state architecture. The crystal data, obtained from powder diffraction data, indicates a monoclinic crystal system. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined and are presented in the table below. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.80 |

| b (Å) | 5.839 |

| c (Å) | 7.687 |

| α (°) | 90.000 |

| β (°) | 106.04 |

| γ (°) | 90.000 |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD) entry 8103500. nih.gov

The structure of this compound would be expected to have a more complex packing arrangement due to the additional carbaldehyde group, which can participate in further intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of pyrimidine derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds and, in the case of halogenated compounds, halogen bonds.

Hydrogen Bonding: In the crystal structures of salts derived from 2-amino-5-bromopyridine, such as 2-amino-5-bromopyridinium 3-aminobenzoate (B8586502) and 2-amino-5-bromopyridinium hydrogen succinate, a recurring and robust hydrogen-bonding pattern is observed. nih.govnih.gov The protonated pyridine (B92270) nitrogen and the exocyclic amino group act as hydrogen bond donors, while the carboxylate oxygen atoms of the co-former act as acceptors. This interaction typically forms a characteristic R22(8) ring motif. nih.govnih.gov This motif is a common feature in the supramolecular assembly of 2-aminopyridine (B139424) and its derivatives. sigmaaldrich.com The presence of both an amino group and a pyrimidine ring nitrogen in this compound, along with the carbonyl oxygen of the carbaldehyde group, provides multiple sites for strong hydrogen bonding, which would be expected to dominate the crystal packing.

Crystal Engineering Principles for Pyrimidine Derivatives

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov For pyrimidine derivatives, crystal engineering strategies often focus on the predictable nature of hydrogen and halogen bonding to control the assembly of molecules in the crystal lattice.

The 2-aminopyrimidine (B69317) moiety is a particularly useful building block in crystal engineering due to its ability to form robust and predictable hydrogen-bonded synthons, such as the R22(8) dimer mentioned previously. By selecting appropriate co-formers with complementary hydrogen bonding sites, it is possible to generate a wide variety of supramolecular architectures, including co-crystals and salts with tailored physicochemical properties. sigmaaldrich.com

Furthermore, the incorporation of a bromine atom introduces the possibility of using halogen bonding as a tool for directing crystal packing. nih.gov The directionality and strength of halogen bonds can be tuned by modifying the electronic environment of the bromine atom and the nature of the halogen bond acceptor. nih.govresearchgate.net This allows for a finer control over the crystal structure than what might be achievable through hydrogen bonding alone. The interplay between strong hydrogen bonds and weaker, but still significant, halogen bonds provides a powerful strategy for the design of novel crystalline materials based on the pyrimidine scaffold. nih.gov The presence of the amino, bromo, and carbaldehyde functionalities on the pyrimidine ring of the title compound offers multiple points for directed intermolecular interactions, making it an interesting target for crystal engineering studies.

Computational Chemistry and Theoretical Studies on 2 Amino 5 Bromopyrimidine 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These in silico methods provide insights into molecular structure, stability, and reactivity without the need for empirical measurement.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools in drug discovery, used to predict how a ligand (a small molecule) interacts with a macromolecular target, such as a protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics, solvent interactions, and vibrational motions. While specific MD studies on 2-Amino-5-bromopyrimidine-4-carbaldehyde are not extensively documented, research on its core structure, 5-bromopyrimidine (B23866) (5-BrPy), offers valuable insights into the behavior of the brominated pyrimidine (B1678525) ring in a solution environment.

An ab initio molecular dynamics study on 5-BrPy in an aqueous solution revealed significant effects of solvation on the molecule's properties and reactivity. rsc.org The study highlighted that interaction with an excess electron, a scenario relevant in radiation chemistry, is heavily modified by the presence of water molecules. Solvation creates a barrier on the free energy surface that makes the spontaneous dissociation of the C-Br bond unfavorable. rsc.org The research identified seven vibrational resonances for the solvated system, with only high-level resonances (v = 5, 6) having a non-negligible quantum tunneling coefficient capable of causing C-Br bond cleavage. rsc.org Furthermore, simulations observed protonation at the nitrogen sites of the hydrated 5-BrPy anion, a competing pathway that inhibits the C-Br bond dissociation. rsc.org These findings underscore the critical role of the solvent environment in dictating the dynamic behavior and dissociation pathways of the 5-bromopyrimidine core, a key structural feature of this compound.

| Parameter | Observation in Aqueous Solution | Implication |

|---|---|---|

| C–Br Bond Dissociation | Spontaneous dissociation becomes unfavorable due to a solvent-induced energy barrier. | The solvent stabilizes the molecule and hinders bond cleavage. |

| Vibrational Resonances | Seven vibrational resonances (v = 0–6) were identified. | High-level resonances (v = 5, 6) are required for dissociation via quantum tunneling. |

| Protonation | Protonation at ring nitrogen atoms was observed for the hydrated anion. | This represents a competing reaction pathway that reduces the likelihood of C-Br bond cleavage. |

Applications in Chemical Synthesis and Materials Science

Supramolecular Chemistry and Self-Assembly

Formation of Multicompartmental Arrays via Hydrogen Bonding

The specific placement of hydrogen bond donors (the amino group) and acceptors (the aldehyde oxygen and ring nitrogens) on the pyrimidine (B1678525) scaffold allows for the programmed self-assembly of molecules into ordered, supramolecular structures. While research on this exact molecule is specific, the behavior of analogous 2-aminopyrimidine-5-carbaldehyde (B47992) derivatives provides significant insight into this potential.

In closely related systems, molecules have been shown to form extensive three-dimensional frameworks through a combination of intermolecular forces. The primary interactions governing this assembly are N-H···O hydrogen bonds, where the amino group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Further stabilization of these arrays is achieved through weaker C-H···O and C-H···π(arene) hydrogen bonds, creating a robust and complex network. This capacity for forming well-defined, hydrogen-bonded frameworks is crucial for applications in crystal engineering and the design of porous materials.

Development of Luminescent Complexes

The development of luminescent materials is a burgeoning field, and pyrimidine derivatives are valuable scaffolds for designing ligands that can form emissive complexes with metal ions. The 2-Amino-5-bromopyrimidine-4-carbaldehyde molecule possesses multiple coordination sites—the two nitrogen atoms of the pyrimidine ring and the exocyclic amino group—that can bind to metal centers.

The coordination of pyrimidine compounds with transition metals such as Mn(II), Ni(II), and Cr(II) has been shown to influence the fluorescence properties of the parent ligand, in some cases leading to an increase in fluorescence intensity due to metal-to-ligand charge transfer phenomena. nih.gov The carbaldehyde group can be readily converted into a Schiff base, creating a multidentate ligand capable of forming stable and potentially fluorescent complexes with metals like Zn(II). sciforum.net Furthermore, the core 2-aminopyridine (B139424) structure, which is a component of the target molecule, is known to be a potential scaffold for fluorescent probes. researchgate.net The combination of the 2-aminopyrimidine (B69317) ligand with metal ions like copper has been used to generate metal-organic frameworks (MOFs), demonstrating the versatility of this chemical motif in creating complex, functional materials.

Table 1: Photophysical Properties of Related Fluorescent Aminopyridine Derivatives

| Compound | Substituent on Amino Group | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 1 | Tertiary Butyl | 390 nm | 480 nm | 0.34 |

| 2 | Benzyl | 390 nm | 480 nm | 0.44 |

| 3 | Cyclohexyl | 390 nm | 480 nm | 0.31 |

This table presents data for related 2-amino-6-phenylpyridine-3,4-dicarboxylates to illustrate the fluorescent potential of the aminopyridine scaffold. Data sourced from related studies on aminopyridine fluorescence. researchgate.net

Potential in Organic Electronics and Optoelectronic Materials (General Pyrimidine/Related Systems)

The inherent electronic properties of the pyrimidine ring system make it a highly attractive component for organic electronic and optoelectronic materials. Its electron-deficient nature is a key attribute that is widely exploited in this context.

Charge Transfer Complexes

The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This characteristic allows it to function as an effective electron acceptor. When combined with electron-donating groups, either within the same molecule or with adjacent molecules, it can form charge-transfer (CT) complexes.

These complexes are critical for creating materials with tailored electronic and optical properties. The main interaction in solid-state CT complexes is typically through π-π* stacking between the electron-donor and the pyrimidine-acceptor molecules. sciforum.net In some cases, an n-π* interaction, involving the non-bonding electrons of a heteroatom and the π-system of the pyrimidine, is also observed. sciforum.net Studies on Schiff bases derived from 2-aminopyrimidine condensed with various benzaldehydes have shown the formation of stable CT complexes with aromatic nitro compounds. sciforum.net The formation of these complexes can be confirmed by distinct shifts in spectroscopic data.

Table 2: Spectroscopic Shifts in Pyrimidine Schiff Base Charge-Transfer Complexes

| Spectroscopic Method | Observation | Interpretation |

|---|---|---|

| Infrared (IR) | Shift of C=N band to higher values | Proton transfer from an acidic acceptor to the azomethine nitrogen. sciforum.net |

| Infrared (IR) | Shift of NO₂ bands to lower values | Indicates π-π* charge transfer from the donor to the acceptor. sciforum.net |

| ¹H NMR | Signals of the acceptor part shift to higher fields | Increased shielding of acceptor protons due to π-electron density from the donor. |

| ¹H NMR | Signals of the donor part shift to lower fields | Deshielding of donor protons due to the transfer of π-electron density to the acceptor. |

This table summarizes general spectroscopic observations upon the formation of charge-transfer complexes involving pyrimidine Schiff bases and aromatic acceptors.

Redox Properties

The electron-deficient nature of the pyrimidine ring profoundly influences its redox behavior. The ring's π-deficiency makes it more susceptible to reduction and nucleophilic attack while rendering electrophilic substitution more difficult compared to benzene (B151609).

The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient, facilitating nucleophilic substitutions at these sites. Conversely, electrophilic substitution is most likely to occur at the 5-position, which is less electron-deficient. The reduction of the pyrimidine ring is a key reaction, with dihydroorotate (B8406146) dehydrogenase, for example, catalyzing the oxidation of a dihydro-pyrimidine derivative by removing hydrogens from the C5-C6 bond. Chemically, this reduction can be achieved via hydrogenation using metal catalysts like platinum. The two-electron reduction potential for certain pyrimidine enzymatic systems has been determined to be around -252 mV, indicating that the reductive half-reaction is thermodynamically favorable. This inherent redox activity is fundamental to the use of pyrimidine derivatives in organic electronic devices where electron transport and stability are paramount.

Biological and Medicinal Chemistry Research Applications

Antimalarial Activity (General Pyrimidine (B1678525) Scaffold)

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has been extensively explored in medicinal chemistry for the development of novel antimalarial agents. mdpi.comnih.gov The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to a wide range of derivatives with potent activity against different stages of the Plasmodium parasite's life cycle. mdpi.com The parasite's reliance on the de novo pyrimidine biosynthetic pathway for survival makes enzymes in this pathway attractive targets for drug development. mdpi.comnih.gov

Liver Stage Inhibition

The asymptomatic liver stage of malaria infection is a key target for prophylactic drugs, as inhibiting parasite development in hepatocytes prevents the progression to the symptomatic blood stage. researchgate.net Several classes of compounds containing the pyrimidine scaffold have demonstrated activity against this stage. researchgate.net

Research has been conducted on various pyrimidine derivatives to assess their inhibitory effects on liver stage parasites. For instance, a study investigating tetraoxane-pyrimidine nitrile hybrids identified the pyrimidine nitrile moiety as being active against the liver stage, suggesting the presence of a potential cysteine-containing target in the pre-erythrocytic stages. ulisboa.pt In this context, two related compounds were synthesized and evaluated against Plasmodium berghei liver stages. One of these compounds exhibited a half-maximal inhibitory concentration (IC50) of 9.49 µM. ulisboa.pt Another study on aminothieno pyrimidine benzene (B151609) sulfonamides identified a compound, OSM-S-106, that was shown to prevent the development of P. berghei in liver cells with an IC50 of 0.25/0.42 μM in two separate experiments.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Liver Stage Malaria Parasites

| Compound | Parasite Strain | Liver Stage IC50 (µM) |

|---|---|---|

| 65 | P. berghei | 9.49 ulisboa.pt |

Blood Stage Inhibition

The erythrocytic, or blood stage, of the malaria parasite's life cycle is responsible for the clinical manifestations of the disease. nih.gov Consequently, this stage is the primary target for most therapeutic antimalarial drugs. acs.org Pyrimidine derivatives have shown significant promise in inhibiting the growth of blood-stage parasites, including strains that are resistant to conventional therapies like chloroquine (B1663885). rsc.orgnih.gov

A variety of pyrimidine-based compounds have been synthesized and have demonstrated potent in vitro activity against Plasmodium falciparum. For example, a series of pyrimidinone-amides were found to inhibit the replication of pathogenic P. falciparum with IC50 values ranging from 30 nM to 1.6 μM. researchgate.netnih.gov In another study, sulfonamide-based pyrimidine derivatives were developed, with some compounds showing strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Specifically, compound SZ14 had an IC50 of 2.84 μM against the 3D7 strain and 3.12 μM against the W2 strain. rsc.org

Furthermore, hybrid molecules incorporating a pyrimidine scaffold have been a successful strategy. A class of 4-aminoquinoline-pyrimidine hybrids was synthesized, and several of these compounds exhibited more potent activity than chloroquine against both sensitive (D6) and resistant (W2) strains of P. falciparum. nih.gov

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Blood Stage P. falciparum

| Compound/Series | Strain(s) | Blood Stage IC50 |

|---|---|---|

| Pyrimidinone-amides (9 compounds) | Not specified | 30 nM - 1.6 µM researchgate.netnih.gov |

| SZ14 | 3D7 (Chloroquine-Sensitive) | 2.84 µM rsc.org |

| W2 (Chloroquine-Resistant) | 3.12 µM rsc.org | |

| SZ9 | 3D7 (Chloroquine-Sensitive) | 3.22 µM rsc.org |

| 4-Aminoquinoline-pyrimidine hybrid 8b | D6 (Chloroquine-Sensitive) | 0.01 µM nih.gov |

| W2 (Chloroquine-Resistant) | 0.02 µM nih.gov | |

| 4-Aminoquinoline-pyrimidine hybrid 8f | D6 (Chloroquine-Sensitive) | 0.008 µM nih.gov |

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Amino-5-bromopyrimidine-4-carbaldehyde?

Answer:

The synthesis typically involves multi-step functionalization of pyrimidine precursors. For example:

- Step 1: Bromination at the 5-position of a pyrimidine scaffold using reagents like (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C).

- Step 2: Introduction of the aldehyde group via oxidation of a methyl or hydroxymethyl substituent. For instance, MnO in acetone is commonly used for selective oxidation without over-oxidizing sensitive bromine groups .

- Step 3: Protection/deprotection strategies (e.g., Boc groups for amines) to avoid side reactions.

Key Data from Analogous Syntheses:

| Compound | Yield | Melting Point (°C) | Key Reagents |

|---|---|---|---|

| 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-... | 83% | 151–154 | MnO, DMF |

| N-{4-[(2-amino-6-ethyl-4-oxo-... | 70% | 150–152 | EDCI, HOBt |

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How is this compound characterized structurally?

Answer:

- 1H NMR: Identify protons adjacent to the aldehyde (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns distinguish bromine’s electronic effects .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- X-ray Crystallography: Use SHELX programs for structure refinement. For example, SHELXL resolves torsional angles and hydrogen bonding in pyrimidine derivatives .

- Compound 2l : (DMSO-): δ 10.1 (s, 1H, CHO), 8.2 (s, 1H, NH), 7.8–6.9 (m, aromatic H).

Advanced: How to address contradictions between computational and experimental structural data?

Answer:

- Scenario: Discrepancies in bond lengths (e.g., C-Br in DFT vs. X-ray).

- Resolution:

Case Study: A 0.05 Å deviation in C=O bond length between DFT and X-ray was resolved by adjusting solvent effects in computational models .

Advanced: What strategies enhance bioactivity in analogs of this compound?

Answer:

-

Substituent Effects:

-

Data-Driven Design:

Modification Bioactivity Change Reference 5-Br → 5-CF ↑ Cytotoxicity (IC 2 µM → 0.8 µM) Aldehyde → Hydrazone ↑ Solubility (LogP 1.2 → 0.5)

Method: Use QSAR models to predict substituent effects on logP and binding affinity .

Basic: What purification techniques ensure high-purity samples?

Answer:

- Recrystallization: Use solvent pairs (e.g., EtOAc/hexane) based on solubility (tested via DSC).

- Column Chromatography: Optimize mobile phase (e.g., 5% MeOH in DCM) for brominated pyrimidines .

- HPLC: Reverse-phase C18 columns with 0.1% TFA in HO/MeOH gradients (retention time ~12 min) .

Example: Compound 8 ( ) achieved 96% purity after silica gel chromatography (230–400 mesh) .

Advanced: How do substituents influence the compound’s stability under acidic/basic conditions?

Answer:

-

Bromine’s Role: Electron-withdrawing Br destabilizes the ring under strong base (e.g., NaOH >1M), leading to hydrolysis.

-

Aldehyde Reactivity: Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .

-

Kinetic Studies:

Condition Half-Life (h) Degradation Product pH 1 (HCl) 4.2 5-Bromo-pyrimidine-4-carboxylic acid pH 13 (NaOH) 0.8 2-Amino-5-bromopyrimidine

Method: Monitor via and LC-MS at intervals .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles (bromine is a skin irritant) .

- Ventilation: Use fume hoods due to volatile aldehyde byproducts.

- Spill Management: Neutralize with 10% NaHCO and absorb with vermiculite .

Note: Acute toxicity (LD in rats: 320 mg/kg) requires strict inventory tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.